4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine
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Overview
Description
4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine is a heterocyclic compound that features a unique combination of furan, triazole, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,2,4-triazole-3-thiol . This intermediate can then be further reacted with octylamine and pyrazole derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,2,4-triazole-3-thiol: Shares the triazole and furan rings but lacks the pyrazole and octyl groups.
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Contains the furan ring but differs in the heterocyclic structure.
Uniqueness
4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity enhances its potential for various applications in research and industry.
Properties
CAS No. |
827629-57-2 |
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Molecular Formula |
C17H24N6O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-octylpyrazol-3-amine |
InChI |
InChI=1S/C17H24N6O/c1-2-3-4-5-6-7-10-23-15(18)13(12-19-23)16-20-17(22-21-16)14-9-8-11-24-14/h8-9,11-12H,2-7,10,18H2,1H3,(H,20,21,22) |
InChI Key |
NNBSGBPVAGOPQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=C(C=N1)C2=NNC(=N2)C3=CC=CO3)N |
Origin of Product |
United States |
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